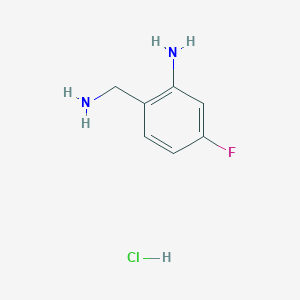

2-(Aminomethyl)-5-fluoro-aniline hydrochloride

CAS No.: 870562-74-6

Cat. No.: VC17967074

Molecular Formula: C7H10ClFN2

Molecular Weight: 176.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870562-74-6 |

|---|---|

| Molecular Formula | C7H10ClFN2 |

| Molecular Weight | 176.62 g/mol |

| IUPAC Name | 2-(aminomethyl)-5-fluoroaniline;hydrochloride |

| Standard InChI | InChI=1S/C7H9FN2.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3H,4,9-10H2;1H |

| Standard InChI Key | BVFNDNWOVNAQRL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)N)CN.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(aminomethyl)-6-fluoroaniline hydrochloride, reflects its substitution pattern: a fluorine atom at the 6-position (ortho to the amine) and an aminomethyl group at the 2-position on the benzene ring. The hydrochloride salt form () ensures improved stability and solubility compared to the free base. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 176.62 g/mol | |

| InChI Key | AKGVWWYXDIANRB-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C(=C1)F)N)CN.Cl |

The planar benzene ring facilitates π-π interactions, while the electron-withdrawing fluorine atom influences reactivity at the aromatic core.

Synthesis and Production

Synthetic Routes

Industrial synthesis typically begins with 4-fluoronitrobenzene, which undergoes sequential reactions:

-

Nitration and Reduction: Introduction of the aminomethyl group via reductive amination of formaldehyde under catalytic hydrogenation.

-

Hydrochloride Formation: Treatment with hydrochloric acid to precipitate the stable salt.

Batch and continuous-flow reactors are employed to optimize yield (reported up to 75% in analogous syntheses) , with automation enabling scalability.

Purification and Quality Control

The final product is purified via recrystallization from polar solvents (e.g., ethanol/water mixtures). Purity (>95%) is verified using HPLC and mass spectrometry, though specific chromatographic conditions remain proprietary .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Solubility | High in water (hydrochloride salt) | |

| Melting Point | Not reported | |

| Stability | Stable at room temperature |

The hydrochloride salt’s solubility (>17 g/L in water at 20°C, extrapolated from analogs) makes it suitable for aqueous reaction conditions.

Research Applications and Biological Activity

Medicinal Chemistry

As a bioisostere for aniline derivatives, this compound serves as a building block in:

-

Anticancer Agents: Fluorine’s electronegativity enhances binding to kinase active sites.

-

Antimicrobials: Analogous fluoroanilines inhibit bacterial dihydrofolate reductase .

Comparative Analysis with Related Compounds

The 2-aminomethyl-5-fluoro substitution uniquely balances electronic effects and steric bulk, favoring interactions with hydrophobic enzyme pockets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume